7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines, including “this compound”, is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the Dimroth rearrangement involves the isomerization of heterocycles which includes relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines are influenced by their molecular structure. For instance, the compound C19H17F3N6 was found to crystallize in a monoclinic system, space group P21/c with a = 17.097 (4) Å, b = 7.1668 (16) Å, c = 18.389 (3) Å, β = 118.251 (15)°, V = 1984.8 (8) Å3, Z = 4, Dc = 1.293 g cm–3, F (000) = 800, μ (Mo Kα) = 0.10 mm–1 .Mechanism of Action
Target of Action
The primary target of 7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is the E. coli topoisomerase II DNA gyrase . This enzyme is crucial for the ATP-dependent negative supercoiling of cellular DNA . The absence of this enzyme in humans makes it an ideal target for antibacterial potency .
Mode of Action
The compound interacts with its target, the E. coli DNA gyrase, by docking into the ATP binding site . This interaction likely inhibits the enzyme’s activity, preventing the supercoiling of bacterial DNA and thus inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication process in bacteria. This enzyme is responsible for introducing negative supercoils into DNA, which is necessary for various processes such as replication, transcription, and recombination . By inhibiting this enzyme, the compound disrupts these processes, leading to bacterial cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The compound exhibits antimicrobial activity, with moderate to good inhibition against various bacterial and fungal strains . For instance, it has shown promising potency against E. coli, outperforming several standard medications .
Future Directions
The future directions in the research of pyrimidines, including “7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine”, involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This is due to the wide range of biological potentials of pyrimidines, such as antioxidant, antiviral, anticancer, anti-inflammatory, analgesic, antimalarial, and antimicrobial .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-4-23-10-12-24(13-11-23)20-15(2)16(3)22-19-18(14-21-25(19)20)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXHGSMKFNCAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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